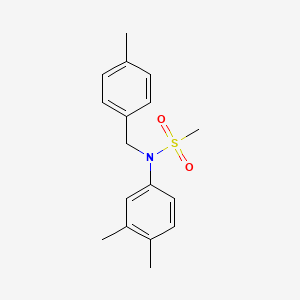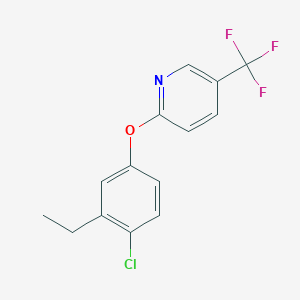
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide widely used in agriculture to control the growth of weeds. It belongs to the family of chromone derivatives, which are known for their diverse biological activities. Clomazone has been extensively studied for its synthesis, mechanism of action, and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the biosynthesis of carotenoids in plants. This leads to the accumulation of toxic intermediates, which cause the bleaching of leaves and the inhibition of photosynthesis. The inhibition of HPPD also affects the growth and development of microorganisms, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects on different biological systems. In plants, it inhibits the biosynthesis of carotenoids, leading to the bleaching of leaves and the inhibition of photosynthesis. In microorganisms, it affects the growth and development, leading to the inhibition of their growth. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-defined mechanism of action. However, it also has some limitations, including its toxicity and potential environmental impact, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, including the development of new synthesis methods to obtain higher yields and purity of the final product, the study of its effects on different biological systems, including animals and humans, and the development of new herbicides based on its structure and mechanism of action. Additionally, further research is needed to understand the potential environmental impact of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one and its long-term effects on ecosystems.
Synthesemethoden
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one can be synthesized by several methods, including the reaction of 2-chlorobenzoyl chloride with 7-methoxychromone in the presence of a base, or by the reaction of 2-chlorobenzaldehyde with 7-methoxychromone in the presence of a catalyst. These methods have been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been widely used in scientific research to study its mechanism of action and its effects on different biological systems. It has been shown to inhibit the biosynthesis of carotenoids in plants, leading to the bleaching of leaves and the inhibition of photosynthesis. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been studied for its effects on the growth and development of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCNZDJQDZWNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)
